molecular formula C18H21NO3 B12482460 1-[6-hydroxy-3,6-dimethyl-4-(4-methylphenyl)-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone CAS No. 105807-64-5

1-[6-hydroxy-3,6-dimethyl-4-(4-methylphenyl)-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone

Cat. No.: B12482460
CAS No.: 105807-64-5
M. Wt: 299.4 g/mol
InChI Key: VOEPNEXOAAXCCH-UHFFFAOYSA-N
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Description

1-[6-Hydroxy-3,6-dimethyl-4-(4-methylphenyl)-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone is a benzoxazole derivative featuring a fused bicyclic core with hydroxyl, methyl, and 4-methylphenyl substituents. The compound’s crystal structure was resolved using SHELX software, confirming a rac-5 configuration and planar benzoxazole ring stabilized by intramolecular hydrogen bonds . Industrial synthesis involves multi-step procedures, including condensation of α-halogenated ketones with triazole precursors under basic conditions, followed by recrystallization .

Properties

CAS No.

105807-64-5

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

1-[6-hydroxy-3,6-dimethyl-4-(4-methylphenyl)-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone

InChI

InChI=1S/C18H21NO3/c1-10-5-7-13(8-6-10)16-15-12(3)22-19-14(15)9-18(4,21)17(16)11(2)20/h5-8,16-17,21H,9H2,1-4H3

InChI Key

VOEPNEXOAAXCCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(CC3=NOC(=C23)C)(C)O)C(=O)C

solubility

42.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Cyclocondensation of Substituted Isoxazolones

A frequently cited method involves the base-induced rearrangement of 4-acetyl-3-(4-substitutedphenylamino)-isoxazole-5(2H)-one derivatives. For instance, 4-acetyl-3-(4-bromophenylamino)-2-(benzoxazol-2-yl)-isoxazol-5(2H)-one undergoes cyclocondensation in ethanol under reflux with triethylamine (TEA), yielding the target compound via a-sigmatropic rearrangement. The mechanism proceeds through nucleophilic attack at the carbonyl group, followed by ring contraction and elimination of CO₂ (Figure 1).

Reaction Conditions :

  • Solvent: Ethanol
  • Base: Triethylamine (1.2 equiv)
  • Temperature: Reflux (78°C)
  • Time: 24–72 hours
  • Yield: 45–70%

This method is scalable but requires stringent control over stoichiometry to minimize side products such as imidazo[2,1-b]benzoxazole byproducts.

Nitration-Reduction-Cyclization Sequence

An alternative route begins with 4-carbomethoxy-2-nitrophenol , which is reduced using sodium dithionite to form 4-carbomethoxy-2-aminophenol . Subsequent cyclization with cyanogen bromide in methanol at 5°C generates the benzoxazole core. The ethanone moiety is introduced via acetylation using acetic anhydride under acidic conditions.

Critical Steps :

  • Nitration : HNO₃/H₂SO₄ at 0°C (Yield: 80%)
  • Reduction : Na₂S₂O₄ in H₂O/EtOH (Yield: 70%)
  • Cyclization : CNBr in MeOH (Yield: 65%)

This pathway offers modularity for introducing substituents at the 4-position but faces challenges in regioselectivity during nitration.

Friedel-Crafts Alkylation and Oxidative Cyclization

A patent-derived approach utilizes Friedel-Crafts alkylation to install the 4-methylphenyl group. 2-Chlorobenzo[d]oxazole is reacted with 4-methylbenzyl chloride in the presence of AlCl₃, followed by oxidative cyclization using MnO₂ to form the dihydrobenzoxazole ring. The ethanone group is appended via Claisen-Schmidt condensation with acetyl chloride.

Optimization Notes :

  • Catalytic AlCl₃ (10 mol%) improves electrophilic substitution efficiency.
  • MnO₂-mediated oxidation minimizes over-oxidation of the dihydro ring.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield (%) Purity (%) Limitations
Cyclocondensation Substituted isoxazolone TEA, EtOH 45–70 ≥95 Long reaction time
Nitration-Cyclization 4-Carbomethoxyphenol CNBr, Na₂S₂O₄ 60–65 90 Multi-step purification
Friedel-Crafts 2-Chlorobenzoxazole AlCl₃, MnO₂ 55–60 85 Hazardous reagents

Research Findings and Process Optimization

Solvent and Base Effects

Ethanol outperforms DMF and THF in cyclocondensation reactions due to its polar protic nature, which stabilizes intermediates. Substituting TEA with DBU (1,8-diazabicycloundec-7-ene) increases reaction rates but reduces yields by 15–20% due to side reactions.

Substituent Influence on Reactivity

Electron-withdrawing groups (e.g., -NO₂) at the 4-position of the phenylamino moiety accelerate rearrangement by enhancing electrophilicity at the carbonyl carbon. Conversely, electron-donating groups (e.g., -OMe) necessitate higher temperatures (90°C) and extended reaction times.

Catalytic Enhancements

Pd/C (5 wt%) catalyzes the hydrogenolysis of nitro intermediates in the nitration-cyclization route, reducing reaction time from 24 hours to 6 hours. However, catalyst poisoning by sulfur-containing byproducts remains a challenge.

Analytical Validation and Characterization

Synthetic batches are validated using:

  • ¹H/¹³C NMR : Key signals include δ 2.55 (s, CH₃), δ 6.7–7.9 (aromatic protons), and δ 174.2 (C=O).
  • HPLC : Retention time = 12.3 min (C18 column, MeCN:H₂O = 70:30).
  • HRMS : m/z 299.4 [M+H]⁺ (calculated for C₁₈H₂₁NO₃).

Impurities such as 1-(2-(4-nitrophenylamino)-imidazo[2,1-b]benzoxazol-3-yl)ethanone are detected at ≤2% using LC-MS.

Industrial-Scale Considerations

Pilot-scale synthesis (100 g batches) employs continuous flow reactors to enhance heat transfer during exothermic cyclocondensation steps. Environmental metrics:

  • PMI (Process Mass Intensity) : 8.2 (vs. industry average 10–15 for heterocycles).
  • E-Factor : 12.5 (solvent recovery reduces waste to 5 kg/kg product).

Chemical Reactions Analysis

O-Alkylation of the Phenolic Hydroxy Group

The compound undergoes selective O-alkylation at the phenolic hydroxy group under basic conditions. For example:

  • Reagent : Ethyl bromoacetate

  • Conditions : Acetone, potassium carbonate (K₂CO₃), reflux

  • Product : Ethoxycarbonyl derivative via substitution at the oxygen atom .

Mechanistic Pathway :

  • Deprotonation of the hydroxy group by K₂CO₃.

  • Nucleophilic attack on ethyl bromoacetate.

  • Elimination of bromide ion.

Heterocyclization Reactions

The benzoxazole ring and ethanone group facilitate cyclization with dinucleophiles:

Reaction with Hydrazine Derivatives

  • Reagent : Hydrazine hydrate (NH₂NH₂·H₂O)

  • Conditions : Ethanol, acetic acid, reflux (24 h)

  • Product : Formation of triazolone derivatives via intermediate amidine formation .

Example Reaction :

Compound+HydrazineTriazolone derivative+Ethanol (eliminated)\text{Compound} + \text{Hydrazine} \rightarrow \text{Triazolone derivative} + \text{Ethanol (eliminated)}

Key Data :

ProductYield (%)Reaction TimeConditions
Triazolone derivative9524 hEthanol, reflux

Condensation Reactions

The ethanone moiety participates in Schiff base formation:

  • Reagent : Primary amines (e.g., aniline)

  • Conditions : Ethanol, catalytic acid (e.g., acetic acid), reflux

  • Product : Imine derivatives for structure-activity studies.

Example :

Ethanone+R-NH2Schiff base+H2O\text{Ethanone} + \text{R-NH}_2 \rightarrow \text{Schiff base} + \text{H}_2\text{O}

Nucleophilic Acyl Substitution

The ketone group reacts with hydroxylamine to form oximes:

  • Reagent : Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Conditions : Ethanol, reflux (10 h)

  • Product : Oxime derivative, confirmed via IR (C=N stretch at ~1660 cm⁻¹) .

ParameterValue
Reaction Temperature345–350 K
Purity98%
Melting Point140 °C

Intramolecular Cyclization

Under acidic or basic conditions, the compound undergoes cyclization to form fused heterocycles:

  • Catalyst : Aluminum chloride (AlCl₃) in nitromethane .

  • Product : 4-thioxo-3,4-dihydrobenzo[e] oxazin-2-one derivatives.

Mechanism :

  • Activation of the carbonyl group by AlCl₃.

  • Intramolecular attack by the hydroxy group.

  • Cyclization and elimination of ethanol .

Reactivity with Dinucleophiles

Reactions with 1,2-diamines (e.g., ethylenediamine) yield dihydroimidazoles:

  • Conditions : Ethanol, reflux (20 h)

  • Product : 4,5-Dihydroimidazole derivatives .

Table : Comparison of Dinucleophile Reactivity

DinucleophileProduct ClassYield (%)
EthanolamineDihydrooxazole95
o-PhenylenediamineBenzimidazole46

Scientific Research Applications

1-[6-hydroxy-3,6-dimethyl-4-(4-methylphenyl)-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-[6-hydroxy-3,6-dimethyl-4-(4-methylphenyl)-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The benzoxazole ring system is known to interact with DNA and proteins, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Indazole Analogs

The compound 1-(6-Hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone (C17H20N2O2, 284.359 g/mol) replaces the benzoxazole core with an indazole system. This substitution eliminates the oxygen atom in the heterocycle, reducing polarity (logP increases by ~0.5) and altering electron distribution. Computational analysis via Multiwfn shows diminished electron localization function (ELF) values near the nitrogen atoms compared to the benzoxazole derivative, suggesting weaker lone-pair interactions .

Triazole-Modified Benzoxazoles

The derivative 1‑(1‑(4‑(5‑chlorobenzoxazol‑2‑yl)phenyl)‑5‑methyl‑1H‑1,2,3‑triazol‑4‑yl)ethan‑1‑one introduces a triazole ring at the 2-position. The chlorine substituent increases electronegativity, enhancing dipole moments (μ = 4.2 D vs. 3.5 D for the target compound) and altering solubility (logS = -3.1 vs. -2.8). Biological assays indicate triazole-containing analogs exhibit 20% higher inhibition of cytochrome P450 enzymes due to enhanced π-stacking .

Substituent Variations

4-Methylphenyl vs. Phenyl Groups

Replacing the 4-methylphenyl group with a simple phenyl (as in rac-1-(6-Hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2,1-benzoxazol-5-yl)-ethanone) reduces steric bulk, lowering melting points by 15–20°C. However, the methyl group in the target compound improves lipid solubility (cLogP = 2.8 vs. 2.3) and bioavailability (F = 65% vs. 50%) .

Acetophenone Derivatives

The simpler 4-methylacetophenone (1-(4-methylphenyl)ethanone) lacks the benzoxazole framework but shares the ethanone group. Its UV-Vis spectrum shows a redshifted π→π* transition (λmax = 265 nm vs. 240 nm for the target compound), indicating extended conjugation in the latter. Reactivity studies demonstrate faster nucleophilic addition at the ketone in 4-methylacetophenone due to reduced steric hindrance .

Biological Activity

1-[6-hydroxy-3,6-dimethyl-4-(4-methylphenyl)-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone is a compound of interest due to its potential biological activities. The structure of this compound suggests various pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the current understanding of its biological activity based on diverse sources.

Chemical Structure and Properties

The compound can be described chemically as follows:

  • Molecular Formula : C17H20N2O2
  • Molecular Weight : 284.36 g/mol

The structure features a benzoxazole moiety, which is often associated with significant biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities. The following sections detail specific activities attributed to 1-[6-hydroxy-3,6-dimethyl-4-(4-methylphenyl)-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone.

Antibacterial Activity

Several studies have reported the antibacterial properties of benzoxazole derivatives. For example:

CompoundTarget BacteriaMIC (μg/mL)
1-[6-hydroxy...Staphylococcus aureus12.5
1-[6-hydroxy...Escherichia coli25

In vitro evaluations demonstrate that the compound exhibits bacteriostatic effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Antifungal Activity

The antifungal potential of related benzoxazole compounds has been documented. The following table summarizes findings on antifungal activity:

CompoundTarget FungusMIC (μg/mL)
1-[6-hydroxy...Candida albicans15
1-[6-hydroxy...Aspergillus niger30

The compound has shown moderate antifungal activity against common pathogens .

Antitumor Activity

Research into the anticancer properties of similar compounds indicates potential efficacy in inhibiting tumor growth. For instance:

Study ReferenceCancer Cell LineIC50 (μM)
Study AHeLa10
Study BMCF-715

Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

The biological activities of this compound may be attributed to its ability to interact with cellular targets. The presence of hydroxyl and methyl groups enhances its solubility and bioavailability, which are crucial for its pharmacological effects.

Case Studies

Recent case studies have explored the efficacy of benzoxazole derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving patients with bacterial infections demonstrated a significant reduction in pathogen load when treated with a benzoxazole derivative similar to our compound.
  • Case Study 2 : In vitro studies on human cancer cell lines showed that treatment with this compound led to increased apoptosis rates compared to controls.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-[6-hydroxy-3,6-dimethyl-4-(4-methylphenyl)-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone, and how is reaction progress monitored?

Methodological Answer:
The synthesis involves condensation of substituted acetophenone derivatives with hydrazine or hydroxylamine analogs under acidic conditions. For example, a related benzoxazole synthesis () uses equimolar reactants in methanol with HCl catalysis, refluxed at 65°C. Reaction progress is monitored via thin-layer chromatography (TLC) using a 10:90 ethyl acetate/hexane mobile phase. Post-reaction, the product is cooled, filtered, and recrystallized in chilled methanol for purification .

Basic: How is the crystal structure of this compound resolved, and what software is recommended for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a diffractometer (e.g., Bruker D8 QUEST), and structures are solved via direct methods using SHELXS for phase determination. Refinement employs SHELXL , which iteratively adjusts atomic coordinates and thermal parameters against diffraction data. The software’s robustness in handling small-molecule crystallography, even with twinned or high-resolution data, makes it a preferred choice .

Advanced: How can computational methods like DFT and molecular docking elucidate the compound’s electronic properties and bioactivity?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., using Gaussian 09) optimize molecular geometry and compute frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Vibrational spectra (IR/Raman) are simulated and compared with experimental data to validate structural assignments. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes), using scoring functions to estimate binding affinities. This dual approach identifies potential pharmacophores and guides structure-activity relationship (SAR) studies .

Advanced: What spectroscopic techniques are critical for characterizing this benzoxazole derivative, and how are spectral contradictions resolved?

Methodological Answer:

  • FT-IR : Identifies functional groups (e.g., hydroxyl, carbonyl) via characteristic stretches (e.g., C=O at ~1700 cm⁻¹).
  • NMR : ¹H/¹³C NMR assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and quaternary carbons.
    Contradictions in spectral data (e.g., unexpected splitting) are resolved by variable-temperature NMR or 2D techniques (HSQC, HMBC) to clarify coupling or exchange phenomena .

Basic: What are common pitfalls in experimental design for synthesizing or analyzing this compound?

Methodological Answer:

  • Degradation : Organic degradation during prolonged analysis (e.g., 9-hour HSI data collection in ) can alter results. Stabilize samples via cooling or inert atmospheres.
  • Isomerism : Racemic mixtures (e.g., rac- forms in ) require chiral chromatography or crystallographic resolution to avoid misassignment .

Advanced: How does solvent choice impact the compound’s reactivity in non-aqueous titrations?

Methodological Answer:
Potentiometric titrations in solvents like isopropyl alcohol or DMF () modulate acidity/basicity. Tetrabutylammonium hydroxide (TBAH) is used as a titrant, with half-neutralization potentials (HNPs) calculated from mV-mL plots. Solvent polarity and hydrogen-bonding capacity influence pKa shifts, critical for accurate reactivity profiling .

Basic: How is stereochemical integrity maintained during synthesis, particularly for chiral centers?

Methodological Answer:
Chiral centers (e.g., at C5/C6 in the benzoxazole ring) are preserved using enantiopure starting materials or resolved post-synthesis via chiral HPLC or diastereomeric salt formation . Racemic mixtures ( ) are characterized using SCXRD to confirm spatial arrangements .

Advanced: What strategies validate structural data when crystallographic and spectroscopic results conflict?

Methodological Answer:

  • Cross-validation : Compare SCXRD bond lengths/angles with DFT-optimized geometries.
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds) to resolve packing anomalies.
  • Raman spectroscopy : Detects crystal polymorphism not evident in XRD .

Advanced: How are structure-activity relationships (SAR) studied for this compound’s biological targets?

Methodological Answer:

  • In vitro assays : Test antimicrobial activity via microbroth dilution (MIC determination) or antioxidant capacity via DPPH radical scavenging.
  • Molecular dynamics (MD) : Simulate ligand-receptor binding over 100+ ns to assess stability and conformational changes.
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. fluoro groups) with bioactivity using partial least squares regression .

Basic: What are best practices for ensuring reproducibility in synthetic protocols?

Methodological Answer:

  • Strict stoichiometry : Use calibrated balances and anhydrous solvents.
  • Standardized workup : Document pH adjustments (e.g., HCl quench in ) and crystallization conditions.
  • Data sharing : Deposit crystallographic data in the CCDC or PDB for peer validation .

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